molecular formula C20H13NO2 B11118046 9-oxo-N-phenyl-9H-fluorene-1-carboxamide

9-oxo-N-phenyl-9H-fluorene-1-carboxamide

Cat. No.: B11118046
M. Wt: 299.3 g/mol
InChI Key: NHFBPAZHXVDQMC-UHFFFAOYSA-N
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Description

9-oxo-N-phenyl-9H-fluorene-1-carboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of fluorene derivatives, which are characterized by a fused tricyclic system. The presence of the oxo group at the 9th position and the carboxamide group attached to the fluorene core significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 9H-fluorene-1-carboxylic acid.

    Formation of 9-oxo-9H-fluorene-1-carboxylic acid: This intermediate is obtained by oxidizing 9H-fluorene-1-carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The final step involves the reaction of 9-oxo-9H-fluorene-1-carboxylic acid with aniline (phenylamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidized Derivatives: Hydroxylated and carboxylated products.

    Reduced Derivatives: Alcohol derivatives.

    Substituted Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-oxo-N-phenyl-9H-fluorene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential as an apoptosis inducer, making it a subject of interest in cancer research. Studies have demonstrated its ability to induce cell death in various cancer cell lines, including breast cancer and colon cancer .

Medicine

Due to its apoptosis-inducing properties, this compound is being explored as a potential anticancer agent. Its mechanism of action involves the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence and photostability, which are valuable in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 9-oxo-N-phenyl-9H-fluorene-1-carboxamide exerts its effects involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from mitochondria, leading to the activation of caspases. The compound targets specific molecular pathways that regulate cell death, making it effective in inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

9-oxo-N-phenylfluorene-1-carboxamide

InChI

InChI=1S/C20H13NO2/c22-19-16-10-5-4-9-14(16)15-11-6-12-17(18(15)19)20(23)21-13-7-2-1-3-8-13/h1-12H,(H,21,23)

InChI Key

NHFBPAZHXVDQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34

Origin of Product

United States

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